molecular formula C14H11IN2O2 B5913043 1-(4-pyridinyl)ethanone O-(2-iodobenzoyl)oxime

1-(4-pyridinyl)ethanone O-(2-iodobenzoyl)oxime

Cat. No. B5913043
M. Wt: 366.15 g/mol
InChI Key: VVUIJBNFTKZSPY-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-pyridinyl)ethanone O-(2-iodobenzoyl)oxime is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. The compound is commonly referred to as PYR-41 and has been found to have a wide range of potential applications in scientific research.

Mechanism of Action

PYR-41 works by binding to the active site of enzymes and blocking their activity. This binding is reversible, meaning that the compound can be removed from the enzyme once its activity has been inhibited. The exact mechanism by which PYR-41 inhibits enzyme activity is not yet fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
PYR-41 has been found to have a number of biochemical and physiological effects, including the inhibition of protein degradation and DNA repair. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, PYR-41 has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of PYR-41 is its specificity for certain enzymes, meaning that it can be used to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, the compound's potency and selectivity can also be a limitation, as it may not be effective against all enzymes or in all experimental conditions.

Future Directions

There are a number of potential future directions for research on PYR-41. One area of interest is the development of new compounds based on PYR-41 that may be more effective or selective in inhibiting enzyme activity. Another area of research is the identification of new enzymes that can be targeted by PYR-41, which could lead to the discovery of new cellular processes and potential therapeutic targets. Finally, ongoing research into the mechanism of action of PYR-41 may help to shed light on the underlying biochemical and physiological effects of this compound.

Synthesis Methods

PYR-41 can be synthesized using a variety of methods, including the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting compound can then be reacted with 2-iodobenzoyl chloride to produce PYR-41.

Scientific Research Applications

PYR-41 has been found to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been shown to inhibit the activity of several enzymes, including E1 ubiquitin-activating enzyme and NEDD8-activating enzyme. This inhibition can lead to the disruption of cellular processes such as protein degradation and DNA repair, making PYR-41 a potentially valuable tool for studying these processes.

properties

IUPAC Name

[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2/c1-10(11-6-8-16-9-7-11)17-19-14(18)12-4-2-3-5-13(12)15/h2-9H,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUIJBNFTKZSPY-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1I)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=CC=C1I)/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate

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